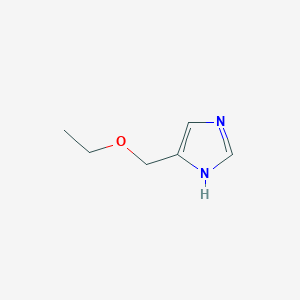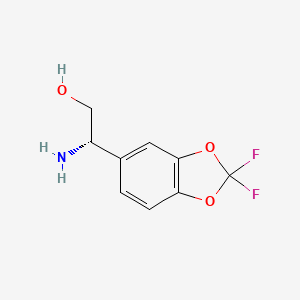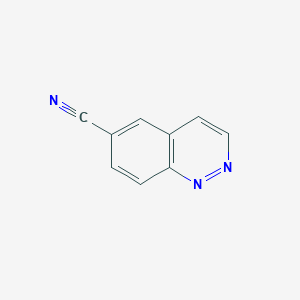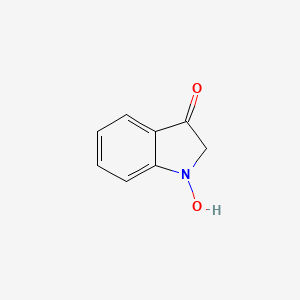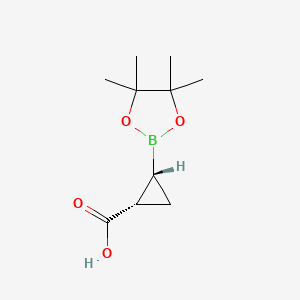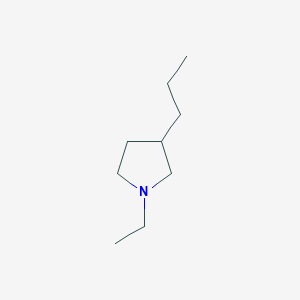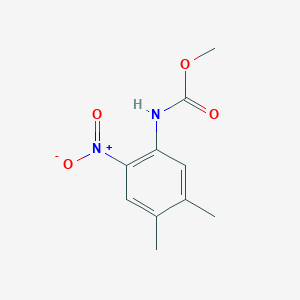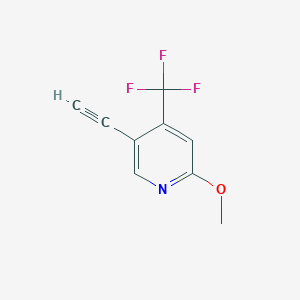
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is a synthetic organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxy-4-(trifluoromethyl)pyridine, which can be synthesized through the reaction of 2-methoxypyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
The ethynylation step involves the introduction of an ethynyl group at the 5-position of the pyridine ring. This can be achieved through a Sonogashira coupling reaction, where 2-methoxy-4-(trifluoromethyl)pyridine is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Strong bases like sodium hydride or nucleophilic reagents such as alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its trifluoromethyl group enhances the stability and bioactivity of these products, making them more effective in pest control and other applications.
作用機序
The mechanism of action of 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
5-Ethynyl-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
Uniqueness
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups. The presence of both the ethynyl and methoxy groups, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications. This combination allows for versatile chemical modifications and enhances the compound’s potential in scientific research and industrial applications.
特性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC名 |
5-ethynyl-2-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3NO/c1-3-6-5-13-8(14-2)4-7(6)9(10,11)12/h1,4-5H,2H3 |
InChIキー |
OQQXDOPPFRITAV-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



